molecular formula C8H14O2 B569498 Cyclohexanecarboxylic Acid Methyl Ester-d11 CAS No. 1215077-49-8

Cyclohexanecarboxylic Acid Methyl Ester-d11

Cat. No. B569498
CAS RN: 1215077-49-8
M. Wt: 153.265
InChI Key: ZQWPRMPSCMSAJU-QQQWEMTMSA-N
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Description

Cyclohexanecarboxylic Acid Methyl Ester-d11 is an organic compound with the formula C8H14O2 . It is a derivative of cyclohexanecarboxylic acid, which is the carboxylic acid of cyclohexane .


Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid, a precursor to Cyclohexanecarboxylic Acid Methyl Ester-d11, can be carried out through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate .


Molecular Structure Analysis

The molecular structure of Cyclohexanecarboxylic Acid Methyl Ester-d11 consists of a cyclohexane ring attached to a carboxylic acid ester group . The molecular weight of the compound is 142.1956 .


Chemical Reactions Analysis

Cyclohexanecarboxylic acid, from which the ester is derived, exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride .


Physical And Chemical Properties Analysis

Cyclohexanecarboxylic Acid Methyl Ester-d11 shares similar properties with its parent compound, cyclohexanecarboxylic acid. The latter is a colorless oil that crystallizes near room temperature .

Safety and Hazards

As with many chemical substances, Cyclohexanecarboxylic Acid Methyl Ester-d11 should be handled with care. It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Personal protective equipment should be worn when handling the product .

properties

IUPAC Name

methyl 1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWPRMPSCMSAJU-QQQWEMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)OC)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanecarboxylic Acid Methyl Ester-d11

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